

Application Note: Quantification of Carteolol in Aqueous Humor by LC-MS/MS

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Compound of Interest

Compound Name: Carteolol

Cat. No.: B1214276

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Introduction

Carteolol is a non-selective beta-adrenergic blocking agent used in the treatment of open-angle glaucoma to reduce intraocular pressure.[1][2] Accurate quantification of **carteolol** in aqueous humor is crucial for pharmacokinetic studies, formulation development, and understanding its ocular bioavailability.[3][4][5] This application note provides a detailed protocol for the sensitive and selective quantification of **carteolol** in aqueous humor using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for bioanalysis.[6][7]

Principle

This method utilizes a robust and reliable LC-MS/MS assay for the determination of **carteolol** in aqueous humor samples. The procedure involves a straightforward sample preparation step, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[6][7]

Experimental Protocols

Materials and Reagents

- **Carteolol** Hydrochloride (Reference Standard)
- Propranolol or Nadolol (Internal Standard)[3][8]
- Acetonitrile (LC-MS Grade)
- Ammonium Acetate
- Formic Acid
- Methanol (LC-MS Grade)
- Water (LC-MS Grade)
- Rabbit Aqueous Humor (for matrix-matched standards and quality controls)

Instrumentation

- Liquid Chromatograph: UPLC or HPLC system capable of delivering reproducible gradients.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][8]
- Analytical Column: A C18 reversed-phase column, such as an Acquity UPLC BEH C18 (100.0 x 2.1 mm; 1.7 μ m) or equivalent.[3]

Sample Preparation

Two primary methods for sample preparation from aqueous humor are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation[8][9]

- Thaw frozen aqueous humor samples at room temperature and vortex for 5 minutes.[3]
- To 100 μ L of aqueous humor, add 300 μ L of acetonitrile containing the internal standard (e.g., propranolol or nadolol).[8][9]
- Vortex the mixture vigorously for 1 minute to precipitate proteins.

- Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 500 μ L of the mobile phase.[3]
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)[3]

- To 100 μ L of aqueous humor, add the internal standard.
- Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate, toluene, and isopropanol).[8]
- Vortex the mixture for an extended period (e.g., 10 minutes).
- Centrifuge to separate the aqueous and organic layers.
- Transfer the organic layer to a new tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis of **carteolol**.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Acquity UPLC BEH C18 (100.0 x 2.1 mm; 1.7 μ m)[3]
Mobile Phase	Acetonitrile and 2 mM Ammonium Acetate (90:10, v/v)[3]
Flow Rate	0.3 mL/min
Injection Volume	10 μ L[3]
Column Temperature	40 °C
Run Time	3 minutes[3]

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI) or APCI[8]
Scan Type	Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage	4000 V[7]
Gas Temperature	325 °C[7]
Gas Flow Rate	10 L/min[7]
Nebulizer Pressure	20 psi[7]

MRM Transitions

The selection of appropriate MRM transitions is critical for the selectivity of the assay. The following transitions have been reported for **carteolol** and a common internal standard.

Table 3: MRM Transitions for **Carteolol** and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Carteolol	293.2	237.12[3]
Propranolol (IS)	260.09	183.04[3]

Quantitative Data Summary

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA). The following table summarizes typical performance characteristics.

Table 4: Method Validation Parameters

Parameter	Typical Value
Linearity Range	1 - 1000 ng/mL[3]
Correlation Coefficient (r^2)	> 0.999[3]
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (%RE)	Within $\pm 15\%$
Precision (%RSD)	< 15%[8]
Extraction Recovery	> 80%

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **carteolol** in aqueous humor.



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